Boc-D-glu(otbu)-onp

Peptide Synthesis Active Ester Coupling Boc-SPPS

Boc-D-Glu(OtBu)-ONp (CAS 200397-60-0) is a fully protected, pre-activated D-glutamic acid derivative engineered for Boc-strategy solid-phase and solution-phase peptide synthesis. It incorporates three orthogonal functional handles: an N-terminal tert-butoxycarbonyl (Boc) protecting group (acid-labile), a γ-carboxyl tert-butyl ester (OtBu; acid-labile with differentiated cleavage kinetics), and an α-p-nitrophenyl ester (ONp) that serves as a pre-installed leaving group for direct aminolysis without requiring additional coupling reagents.

Molecular Formula C20H28N2O8
Molecular Weight 424.4 g/mol
CAS No. 200397-60-0
Cat. No. B558529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-glu(otbu)-onp
CAS200397-60-0
SynonymsBOC-D-GLU(OTBU)-ONP; 200397-60-0; Boc-D-glutamicacidgamma-tert-butylester-4alpha-nitrophenylester; C20H28N2O8; AC1OLR9N; BOC-D-GLU-ONP; CTK8E9768; ZINC4899647; 6326AH; RT-011731; K-5861; 5-O-tert-butyl1-O-(4-nitrophenyl)(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Molecular FormulaC20H28N2O8
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
InChIInChI=1S/C20H28N2O8/c1-19(2,3)29-16(23)12-11-15(21-18(25)30-20(4,5)6)17(24)28-14-9-7-13(8-10-14)22(26)27/h7-10,15H,11-12H2,1-6H3,(H,21,25)/t15-/m1/s1
InChIKeyXGSZKZYRDFXIHX-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-D-Glu(OtBu)-ONp (CAS 200397-60-0): Protected D-Glutamic Acid p-Nitrophenyl Active Ester for Stereochemically Controlled Peptide Synthesis


Boc-D-Glu(OtBu)-ONp (CAS 200397-60-0) is a fully protected, pre-activated D-glutamic acid derivative engineered for Boc-strategy solid-phase and solution-phase peptide synthesis [1]. It incorporates three orthogonal functional handles: an N-terminal tert-butoxycarbonyl (Boc) protecting group (acid-labile), a γ-carboxyl tert-butyl ester (OtBu; acid-labile with differentiated cleavage kinetics), and an α-p-nitrophenyl ester (ONp) that serves as a pre-installed leaving group for direct aminolysis without requiring additional coupling reagents . The compound is formally designated as 5-O-tert-butyl 1-O-(4-nitrophenyl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate and is confirmed by single-crystal X-ray diffraction data as the D-enantiomer via the InChI stereodescriptor /t15-/m1/s1 [1]. It is supplied as a pale-yellow to yellow-brown sticky oil to semi-solid with a molecular weight of 424.45 g·mol⁻¹ (C₂₀H₂₈N₂O₈) and is soluble in DMSO [2].

Why Boc-D-Glu(OtBu)-ONp Cannot Be Replaced by Generic D-Glutamic Acid Building Blocks in Chiral Peptide Synthesis


The scientific user cannot substitute this compound with its closest structural analogs—Boc-D-Glu(OtBu)-OH (CAS 104719-63-3), Boc-L-Glu(OtBu)-ONp (CAS 69876-58-0), or Fmoc-D-Glu(OtBu)-OH (CAS 104091-08-9)—because each substitution introduces a distinct and consequential liability. The free-acid variant Boc-D-Glu(OtBu)-OH requires in situ activation with reagents such as DCC/HOBt or HBTU, introducing an additional reaction step that consumes the coupling reagent, generates stoichiometric by-products, and increases the risk of racemization at the D-α-carbon [1][2]. The L-enantiomer Boc-Glu(OtBu)-ONp produces peptides with inverted stereochemistry, fundamentally altering biological recognition, protease susceptibility, and pharmacological activity [3]. The Fmoc-protected analog is incompatible with Boc-strategy SPPS, which is required when the synthetic route demands acid-labile rather than base-labile N-terminal protection . These are not interchangeable building blocks; selecting the incorrect derivative cascades into failed couplings, stereochemical erosion, or total synthetic strategy incompatibility [1].

Boc-D-Glu(OtBu)-ONp Quantitative Differentiation Evidence vs. Closest Analogs


Pre-Activated p-Nitrophenyl Ester Eliminates Coupling Reagent Dependency vs. Boc-D-Glu(OtBu)-OH Free Acid (CAS 104719-63-3)

Boc-D-Glu(OtBu)-ONp is supplied as a pre-activated p-nitrophenyl ester that couples directly with free amines via aminolysis without requiring auxiliary activation reagents such as DCC, HOBt, HBTU, or HATU [1]. In contrast, the free-acid comparator Boc-D-Glu(OtBu)-OH (CAS 104719-63-3) must undergo in situ activation prior to each coupling step. Keillor and co-workers (2002) demonstrated that p-nitrophenyl esters of N-protected amino acids couple with unprotected amino acids in partially aqueous media to yield di- and tripeptides with 'good to excellent yields' while maintaining 'minimal racemization'—a result achieved without any external coupling reagent or side-chain protection/deprotection steps [1]. This pre-activated state eliminates reagent-related costs, reduces reaction time by one activation step per coupling cycle, and avoids dicyclohexylurea (DCU) precipitation issues associated with carbodiimide-based activation [2].

Peptide Synthesis Active Ester Coupling Boc-SPPS

D-Enantiomer Stereochemical Identity Confirmed by Optical Rotation and InChI vs. L-Enantiomer Boc-Glu(OtBu)-ONp (CAS 69876-58-0)

The D-configuration at the α-carbon is definitively characterized by optical rotation [α]D²⁴ = +34.5 ± 2° (c = 1% in DMF) and the InChI stereodescriptor /t15-/m1/s1, confirming the (2R) absolute configuration [1]. The L-enantiomer Boc-Glu(OtBu)-ONp (CAS 69876-58-0) bears the stereodescriptor /t15-/m0/s1 with (2S) configuration . This stereochemical divergence is not cosmetic: D-amino acid residues, when incorporated into peptides, confer resistance to endogenous proteolytic enzymes that exclusively recognize L-amino acid substrates [2]. Szókán et al. (1994) developed HPLC methods for determining enantiomeric purity of protected amino acid derivatives precisely because even trace L-contamination (< 1%) in a D-amino acid building block generates diastereomeric peptide products that are chromatographically resolvable, complicating purification and compromising biological data reproducibility [2].

Chiral Peptide Synthesis D-Amino Acid Incorporation Enantiomeric Purity

Racemization Resistance of p-Nitrophenyl Active Ester Method vs. Other Activated Ester Chemistries

A systematic study by Tomida et al. measured the degree of racemization across several activated ester methods using the critical racemization test sequence Pro-Val+Pro with gas chromatographic quantification [1]. The p-nitrophenyl ester method exhibited 'almost no racemization,' a result comparable to the N-hydroxysuccinimide (NHS) ester method. In stark contrast, N-hydroxypiperidine ester and thiophenyl ester methods showed 'significantly higher racemization' under identical conditions, and a 'great extent of racemization was detected when the activated dipeptide esters were prepared directly from Z-Pro-Val-OH' [1]. Independently, Bodanszky and du Vigneaud (1959) established that the p-nitrophenyl ester method avoids β-cyanoalanine (anhydro) side-product formation when incorporating asparagine and glutamine residues—a problem that plagues carbodiimide-mediated couplings [2].

Racemization Suppression Peptide Coupling Methods Chiral Integrity

Orthogonal Boc/OtBu Protection Scheme Enables Sequential Deprotection Not Achievable with Single-Protecting-Group D-Glu Analogs

Boc-D-Glu(OtBu)-ONp features two acid-labile protecting groups with differentiated cleavage kinetics: the Boc group is rapidly removed by neat TFA or 50% TFA/CH₂Cl₂ (typical t₁/₂ < 2 min at 25 °C), while the γ-OtBu ester requires more forcing conditions (prolonged TFA treatment or HCl/dioxane) for complete cleavage [1]. This kinetic differential permits selective N-terminal deprotection for on-resin chain elongation while retaining the γ-carboxyl in protected form, which is critical for preventing undesired side-chain participation in cyclization or branching during fragment condensation steps . By comparison, Boc-D-Glu-OtBu (CAS 73872-71-6) lacks the ONp activating group, and Boc-D-Glu(OBzl)-OH uses benzyl-based γ-protection removable only by hydrogenolysis or HF—a deprotection strategy incompatible with many peptide sequences containing sulfur-containing residues (Met, Cys) .

Orthogonal Protection Boc-SPPS Strategy Sequential Deprotection

Purity Specification Advantage: ≥ 99% (TLC) for D-Enantiomer vs. Typical 97% Commercial Specification for L-Enantiomer

Commercially, Boc-D-Glu(OtBu)-ONp is available with a purity specification of ≥ 99% as determined by TLC (ChemImpex Cat. No. 05489) . The L-enantiomer Boc-Glu(OtBu)-ONp (CAS 69876-58-0) is most commonly supplied at 97% purity across multiple vendors (AKSci Min. Purity Spec: 97%; Sigma-Aldrich/AstaTech: 97%; Beyotime: 97%) [1]. Physical characterization further distinguishes the enantiomers: the D-form is described as a pale-yellow to yellow-brown sticky oil to semi-solid, whereas the L-form is reported as an off-white to light yellow crystalline solid . The 2-percentage-point purity differential is practically meaningful: at 97% purity for the L-enantiomer, the 3% impurity burden may include the D-enantiomer, which when carried through a D-peptide synthesis would introduce diastereomeric contamination. Conversely, the ≥ 99% specification for the target compound provides greater assurance of enantiomeric homogeneity .

Purity Specification Quality Control Procurement Benchmarking

Boc-D-Glu(OtBu)-ONp: Optimal Scientific and Industrial Application Scenarios


Synthesis of Protease-Resistant D-Peptide Therapeutics via Boc-SPPS

When developing D-peptide-based therapeutics—where incorporation of D-amino acids is required to confer resistance to endogenous proteolytic degradation—Boc-D-Glu(OtBu)-ONp provides the D-glutamic acid residue as a pre-activated, ready-to-couple building block that is fully compatible with Boc-strategy solid-phase peptide synthesis [1]. The p-nitrophenyl ester eliminates DCC/HOBt-mediated activation at each coupling step, which is particularly advantageous for D-amino acid couplings that are kinetically slower than their L-counterparts and therefore more susceptible to racemization under prolonged activation conditions [1][2]. The γ-OtBu ester remains intact during iterative TFA deprotection cycles and is removed only during final HF or TFMSA cleavage, preventing side-chain participation in undesired aspartimide or pyroglutamate formation during chain assembly .

Fragment Condensation of Protected D-Glutamyl Peptide Segments in Solution Phase

In convergent peptide synthesis strategies where protected peptide fragments are assembled in solution, Boc-D-Glu(OtBu)-ONp serves as a C-terminal D-Glu donor without requiring in situ activation reagents that would complicate the reaction mixture and generate difficult-to-remove by-products [1]. The pre-activated ONp ester enables direct coupling to the N-terminus of a second protected peptide fragment under mild conditions, and the 'minimal racemization' profile of p-nitrophenyl esters documented by Tomida et al. is essential for maintaining the stereochemical integrity of the D-configured glutamate residue during fragment condensation [2]. The orthogonal protection scheme allows the resulting fully protected fragment to be selectively deprotected at either terminus for subsequent elongation steps .

Preparation of Enantiomerically Pure D-Glutamate-Containing Haptens for Antibody Generation

For the synthesis of D-amino acid-containing peptide haptens used in monoclonal antibody generation, absolute stereochemical purity is mandatory because even trace L-epimer contamination (< 0.5%) can elicit cross-reactive antibody populations that confound immunological assays [1]. The ≥ 99% (TLC) purity specification and confirmed D-configuration ([α]D²⁴ = +34.5 ± 2°) of Boc-D-Glu(OtBu)-ONp provide documented enantiomeric identity prior to incorporation into the hapten sequence [1]. The ONp ester enables efficient conjugation to carrier proteins (e.g., KLH, BSA) through direct aminolysis with surface lysine residues, eliminating the need for bifunctional crosslinkers such as glutaraldehyde or SMCC that introduce additional linker-related epitopes [1].

Synthesis of D-Glutamic Acid-Containing Cyclic Peptides with Defined Ring Topology

When constructing cyclic peptides incorporating a D-glutamic acid residue—where the γ-carboxyl must remain protected during cyclization to enforce head-to-tail or side-chain-to-tail regioselectivity—Boc-D-Glu(OtBu)-ONp provides the necessary orthogonal differentiation between the α-ONp ester (which serves as the cyclization-competent carboxyl) and the γ-OtBu ester (which remains inert during the coupling event) . Following on-resin cyclization via the ONp ester, the γ-OtBu group is removed during standard acidolytic cleavage to reveal the free γ-carboxyl for subsequent functionalization or to confer the desired charge character to the cyclic peptide. This built-in regiochemical control avoids the laborious temporary protection/deprotection cycles required when using Boc-D-Glu-OtBu or Boc-D-Glu(OBzl)-OH as the building block .

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